molecular formula C10H13NO2S B1488322 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine CAS No. 1038389-00-2

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine

Cat. No.: B1488322
CAS No.: 1038389-00-2
M. Wt: 211.28 g/mol
InChI Key: VMIRVFOWEKTRJF-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a methylsulfonyl group and an amine group

Preparation Methods

The synthesis of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. The methylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

1-(4-(Methylsulfonyl)phenyl)cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct structural and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIRVFOWEKTRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732439
Record name 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038389-00-2
Record name 1-[4-(Methylsulfonyl)phenyl]cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038389-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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